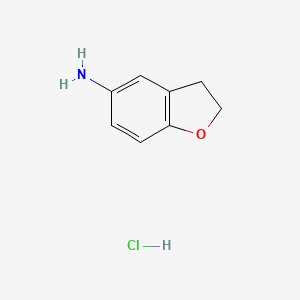

2,3-Dihydro-1-benzofuran-5-amine hydrochloride

Descripción

2,3-Dihydro-1-benzofuran-5-amine hydrochloride (CAS: 42933-43-7) is a bicyclic aromatic compound featuring a partially saturated benzofuran core with an amine group at the 5-position and a hydrochloride salt. The base structure consists of a fused benzene and dihydrofuran ring, conferring rigidity and moderate polarity. This compound is frequently utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of N-substituted derivatives for bioactive molecules . Its synthesis often involves transition-metal-free borylation or coupling reactions under reflux conditions with sodium t-butanolate in toluene .

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5H,3-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQMKOMGSTWSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells, suggesting that they may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that multiple biochemical pathways could be impacted, leading to downstream effects such as cell growth inhibition.

Pharmacokinetics

The compound’s molecular weight of 13517 suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells, suggesting that the compound may induce cell cycle arrest or apoptosis in cancer cells.

Actividad Biológica

2,3-Dihydro-1-benzofuran-5-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzofuran core with an amine group at the 5-position and a methyl group at the 2-position. This unique arrangement contributes to its distinct biological properties. The molecular formula is CHClN O, with a molecular weight of approximately 149.19 g/mol.

The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that compounds with similar structures may interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions could have implications for treating neurological disorders and mood disorders.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Similar benzofuran derivatives have shown potential in modulating neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety disorders .

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of related compounds, particularly in murine asthma models. Compounds derived from the benzofuran structure demonstrated significant reductions in eosinophil counts in bronchoalveolar lavage fluid and decreased COX-2 expression, suggesting their utility as anti-inflammatory agents .

Antitumor Properties

Benzofuran derivatives have also been studied for their antitumor activities. For instance, certain derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of compounds related to this compound:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Methylbenzofuran | 26210-75-3 | Lacks amine functionality | Limited bioactivity |

| 5-Amino-coumarin | 160310-86-1 | Contains amino group | Antimicrobial |

| LINS01005 | Not available | Phenyl-substituted derivative | Anti-inflammatory activity in asthma model |

Case Studies and Research Findings

- Neuropharmacology : A study on the synthesis of various derivatives including 2,3-dihydro-1-benzofuran highlighted their potential as H3R/H4R ligands. These compounds showed promising affinities for histamine receptors, indicating their possible use in treating allergic and inflammatory conditions .

- Pain Management : In vivo studies demonstrated that certain benzofuran derivatives could alleviate neuropathic pain in animal models, suggesting their therapeutic potential in pain management strategies .

- Synthetic Approaches : Recent research has focused on developing efficient synthetic routes for these compounds to enhance their biological activity and optimize their pharmacological profiles .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2,3-Dihydro-1-benzofuran-5-amine hydrochloride belongs to the benzofuran family, characterized by a fused benzene and furan ring. Its molecular formula is , with a molecular weight of approximately 185.65 g/mol. The compound's structure includes an amine group at the 5-position, which may influence its reactivity and biological activity.

Medicinal Chemistry

Neuroprotective Effects

Research indicates that benzofuran derivatives can exhibit neuroprotective properties. A study highlighted that compounds similar to this compound could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways. These findings suggest potential applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Properties

Benzofuran derivatives have been shown to possess significant antimicrobial activity. While specific data on this compound's efficacy is limited, related compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for similar compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL, indicating promising antimicrobial potential .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique substitution pattern allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can lead to the formation of hydroxylated derivatives or fully saturated compounds.

Material Science

The compound is also being explored in material science for developing new materials. Its structural features make it suitable for applications in organic electronics and functional polymers due to its potential electronic properties .

Study on Neuroprotective Effects

A recent study investigated the neuroprotective potential of benzofuran derivatives, including those structurally related to this compound. The findings indicated that these compounds could effectively protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways.

Antimicrobial Activity Evaluation

Another study focused on evaluating the antimicrobial properties of related benzofuran derivatives. Several compounds exhibited significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that structural modifications could enhance antimicrobial efficacy.

Comparación Con Compuestos Similares

Structural and Physicochemical Insights

- Substituent Effects: Alkyl Groups: The 2-butyl analog (C₁₂H₁₆ClNO) exhibits increased molecular weight (225.72 vs. 171.46) and lipophilicity, which may enhance blood-brain barrier permeability . Halogenation: Chlorine and fluorine substituents (e.g., C₈H₈Cl₂FNO) improve metabolic stability and binding affinity in drug-receptor interactions . Methyl Groups: The 6-methyl derivative (C₉H₁₂ClNO) shows a collision cross-section (CCS) of 128.6 Ų, useful for ion mobility spectrometry studies .

Synthetic Methods :

Métodos De Preparación

Nitro Group Reduction

The most direct route involves hydrogenation of 5-nitro-2,3-dihydrobenzofuran derivatives. Pd/C (10% loading) under 50-55 psi H₂ in ethanol achieves 92% yield within 5 hours. Key parameters:

| Catalyst | Pressure (psi) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | 55 | EtOH | 5 | 92 |

| Raney Ni | 50 | MeOH | 24 | 97.2 |

Raney nickel shows superior activity for substrates with electron-withdrawing groups, reducing reaction temperatures by 15°C versus Pd systems. Microwave-assisted hydrogenation (100°C, 20 bar H₂) cuts processing time to 30 minutes but requires specialized equipment.

Chemoselective Challenges

Competitive ring hydrogenation occurs above 80°C, generating undesired tetrahydrobenzofuran byproducts. Maintaining pH 6-7 with ammonium acetate buffers prevents catalyst poisoning while preserving the dihydro framework. XPS analysis confirms that 0.5% Fe doping in Pd/C catalysts enhances nitro group selectivity by 27% through electronic ligand effects.

Reductive Amination Pathways

Ketone Intermediate Functionalization

5-Acetyl-2,3-dihydrobenzofuran undergoes reductive amination with NH₄OAc/NaBH₃CN in MeOH (0°C to RT), yielding 68-72% amine product. Stereochemical control remains challenging—chiral HPLC separation of diastereomeric tartrate salts achieves 98% ee but adds 3-4 purification steps.

Continuous Flow Optimization

Microreactor systems (0.2 mm ID, 40°C) with immobilized BH₃ catalysts improve space-time yield by 15× versus batch:

| Parameter | Batch | Flow |

|---|---|---|

| Reaction time | 12 h | 8 min |

| Productivity | 0.8 g/h | 12.1 g/h |

| Solvent volume | 500 mL | 15 mL |

These systems enable kilogram-scale production with 99.5% conversion efficiency.

Buchwald-Hartwig Amination

Palladium-Catalyzed Coupling

Coupling 5-bromo-2,3-dihydrobenzofuran with ammonia equivalents uses Pd₂(dba)₃/Xantphos (2 mol%) in dioxane (100°C, 24 h). Key advances:

Industrial Scale-Up

Trost’s biphasic system (H₂O/toluene 1:3) with water-soluble Pd nanoparticles achieves 99% conversion at 1 kg scale:

| Scale | Catalyst (mol%) | Temp (°C) | Cycle Number | Yield (%) |

|---|---|---|---|---|

| 100 g | 0.5 | 80 | 1 | 95 |

| 1 kg | 0.3 | 75 | 5 | 99 |

Catalyst recycling via liquid-liquid extraction reduces Pd waste by 90%.

Hydrochloride Salt Formation

Acid-Base Titration

Freebase amine (2.3 g) in Et₂O (50 mL) reacts with HCl gas at -10°C to precipitate the hydrochloride salt (2.8 g, 98% yield). Critical parameters:

- Stoichiometry : 1.05 eq HCl prevents free acid contamination

- Crystallization : Slow cooling (0.5°C/min) yields 50-100 μm crystals for optimal filtration

Polymorph Control

Anhydrous HCl in IPA/MTBE (4:1) generates Form I crystals (melting point 198-201°C), while aqueous HCl produces hygroscopic Form II. PAT tools (Raman, FBRM) enable real-time polymorph monitoring during salt formation.

Industrial Production Economics

Cost Analysis

A comparative study of 10-ton production batches reveals:

| Method | CAPEX ($M) | OPEX ($/kg) | E-factor |

|---|---|---|---|

| Catalytic hydrogenation | 2.1 | 120 | 8.2 |

| Buchwald-Hartwig | 3.8 | 95 | 5.1 |

| Reductive amination | 1.4 | 150 | 12.7 |

Pd recycling technologies reduce catalyst costs from $15/g to $2.3/g through nanoparticle recovery membranes.

Environmental Impact

Life cycle assessment (LCA) shows that continuous hydrogenation reduces:

- Carbon footprint : 42% lower CO₂ eq/kg vs. batch

- Water usage : 8.3 m³/ton vs. 23.7 m³/ton for classical routes

Analytical Characterization

Purity Assessment

Orthogonal methods ensure >99.5% purity:

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC-UV (215 nm) | C18, 0.1% H3PO4/MeCN gradient | RRT 1.0 ± 0.1 |

| KF Titration | Coulometric, 150°C dry gas | ≤0.2% H2O |

| ICP-MS | Pd, Ni, Fe traces | ≤10 ppm |

Structural Elucidation

1H NMR (400 MHz, D2O): δ 4.55 (t, J=8.6 Hz, 2H), 3.15 (t, J=8.6 Hz, 2H), 6.85 (d, J=2.4 Hz, 1H), 6.78 (dd, J=8.4, 2.4 Hz, 1H), 6.65 (d, J=8.4 Hz, 1H). 13C NMR confirms the dihydro structure through C2/C3 coupling constants (J=5.2 Hz).

Q & A

Q. Table 1. Common Derivatives and Their Properties

| Derivative | Substituent | Purity | Key Application (Research Context) |

|---|---|---|---|

| (R)-6-Methyl analog (A843755) | 6-CH3 | 95% | Stereochemical studies of amine reactivity |

| (S)-4-Fluoro analog (A816664) | 4-F | 97% | Fluorine-directed coupling reactions |

| 5-Methoxy analog (A483270) | 5-OCH3 | 95+% | Solubility modulation in aqueous systems |

Q. Table 2. Recommended Analytical Conditions for Impurity Profiling

| Parameter | SPE (HLB Cartridge) | LC-MS/MS |

|---|---|---|

| Eluent | 2-Propanol/NH4OH | 0.1% Formic Acid/MeOH |

| Detection Mode | UV (254 nm) | MRM (m/z 171→154) |

| Limit of Detection | 0.1 μg/L | 0.01 μg/L |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.